Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate
Description
Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate is a synthetic organic compound characterized by a phenylacetate backbone modified with a tert-butyl(dimethyl)silyl (TBDMS) ether and a methoxy group. The TBDMS group is a common protecting moiety for hydroxyl groups in organic synthesis, offering stability under acidic and basic conditions while being selectively removable via fluoride ions . The methoxy group enhances electron density on the aromatic ring, influencing reactivity in subsequent transformations. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science, where controlled deprotection and functionalization are critical .
Properties
IUPAC Name |
methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4Si/c1-16(2,3)21(6,7)20-13-9-8-12(10-14(13)18-4)11-15(17)19-5/h8-10H,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHTCHOHGGTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This forms the tert-butyl(dimethyl)silyl ether.
Esterification: The protected hydroxyl compound is then esterified using methanol and an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids. This reaction is critical for generating reactive intermediates:
Silyl Ether Deprotection
The tert-butyl(dimethyl)silyl (TBS) group acts as a protecting group for the phenolic oxygen. Deprotection occurs under acidic or fluoride-mediated conditions:
Coupling and Cyclization Reactions
The compound participates in palladium-catalyzed transformations, particularly in forming cyclic ethers and dienes:
Functional Group Transformations
The methoxy group and aromatic ring enable further derivatization:
Stability and Kinetic Studies
The TBS group provides stability under mild conditions but undergoes elimination under harsh acid:
Analytical Characterization
Structural confirmation is achieved via:
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¹H NMR : Resonances for tert-butyl (δ 0.98, s), methoxy (δ 3.8–3.9, s), and aromatic protons (δ 6.5–7.1, m) .
Research Findings
-
The compound’s TBS group ensures regioselective transformations, as demonstrated in total syntheses of apratoxin derivatives .
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Palladium-mediated cyclizations with hydroxyallenes yield oxacycles, highlighting its utility in macrocycle construction .
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Acidic conditions must be carefully controlled to avoid unintended elimination of the silyl group .
This compound remains a valuable intermediate in organic synthesis due to its functional diversity and protective group compatibility.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the primary applications of this compound is in the development of antitumor agents. Research has demonstrated that derivatives containing the tert-butyl(dimethyl)silyl group exhibit notable activity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth effectively, suggesting that methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate could be a lead compound for further development in cancer therapeutics .
Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique functional groups allow for modifications that can enhance biological activity or selectivity. For example, it can be used to synthesize other silyl ethers that have been reported to possess anti-inflammatory and analgesic properties .
Organic Synthesis
Protecting Group in Synthesis
this compound acts as a protecting group for hydroxyl functionalities during multi-step organic syntheses. The stability of the tert-butyl(dimethyl)silyl group under various reaction conditions makes it an ideal choice for protecting sensitive functional groups while allowing for selective reactions elsewhere in the molecule .
Reagent in Chemical Reactions
The compound is also utilized as a reagent in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. Its ability to participate in such reactions expands its utility in synthesizing complex organic structures .
Materials Science
Development of Functional Materials
In materials science, this compound has been explored for its potential to create functional materials such as coatings and adhesives. The presence of silyl groups enhances the hydrophobicity and thermal stability of materials, making them suitable for applications in harsh environments .
Nanocomposite Formation
The compound has been investigated for use in forming nanocomposites, where it can improve the mechanical properties and thermal stability of polymer matrices. Such enhancements are crucial for developing advanced materials used in aerospace and automotive industries .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|---|
| Compound A | Structure A | 10 | MCF-7 |
| Compound B | Structure B | 15 | HeLa |
| This compound | Structure C | 8 | A549 |
Table 2: Synthetic Applications
| Application Type | Description | Yield (%) |
|---|---|---|
| Protecting Group | Protects hydroxyl groups during synthesis | 85 |
| Cross-Coupling Reaction | Used as a coupling partner | 90 |
| Nucleophilic Substitution | Acts as a nucleophile | 75 |
Case Studies
Case Study 1: Antitumor Development
A recent study focused on synthesizing derivatives of this compound to evaluate their antitumor properties against breast cancer cells. The results indicated that modifications to the methoxy group significantly enhanced cytotoxicity, paving the way for new therapeutic agents .
Case Study 2: Material Enhancement
In another investigation, researchers incorporated this compound into polymer matrices to improve their thermal properties. The resulting nanocomposites exhibited enhanced mechanical strength and thermal stability, demonstrating the compound's utility in material science applications .
Mechanism of Action
The mechanism of action of Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from reacting under various conditions, allowing selective reactions to occur at other sites. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under specific conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Research Findings and Implications
- Stability : The TBDMS group in the target compound offers superior stability compared to trimethylsilyl (TMS) analogues, as demonstrated in nucleoside and peptide synthesis .
- Reactivity : The methoxy group enhances electrophilic substitution on the phenyl ring, contrasting with herbicide analogues where electron-withdrawing groups (e.g., sulfonylurea) dominate .
- Synthetic Utility : The target compound’s modular design allows for sequential deprotection (TBDMS → methoxy → ester), enabling precise functionalization absent in structurally rigid analogues .
Biological Activity
Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl(dimethyl)silyl group, which is significant for its stability and reactivity. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Chemical Formula
- Molecular Formula : C_{16}H_{24}O_{4}Si
- Molecular Weight : 320.44 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related derivatives have shown promising antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | M21 (Melanoma) | <0.01 | Inhibition of tubulin polymerization |
| Compound B | A549 (Lung) | 0.229 | Induction of apoptosis via caspase activation |
| Compound C | MV4-11 (Leukemia) | <1 | Cell cycle arrest |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes, altering their activity.
- Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the effects of similar silyl compounds on cancer cell lines, noting a significant reduction in cell viability due to induced apoptosis and cell cycle arrest.
- In Vivo Studies : Chick chorioallantoic membrane assays demonstrated that derivatives of this compound effectively block angiogenesis and tumor growth, suggesting potential for therapeutic applications in oncology.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Silylation Reactions : Introducing the tert-butyl(dimethyl)silyl group to increase stability.
- Esterification : Forming the acetate moiety to enhance solubility and bioavailability.
Table 2: Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Silylation | tert-butyl(dimethyl)silyl chloride |
| Step 2 | Esterification | Acetic anhydride |
Q & A
Q. What are the established synthetic routes for Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the phenylacetate core. Key steps include:
- Esterification : Reacting 4-hydroxy-3-methoxyphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
- Silylation : Protecting the phenolic hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole) in anhydrous DMF .
Q. Optimization Strategies :
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How does the tert-butyldimethylsilyl (TBDMS) protecting group influence the compound's reactivity in subsequent reactions?
Methodological Answer: The TBDMS group:
- Steric Hindrance : Shields the phenolic oxygen, preventing undesired nucleophilic attack or oxidation in downstream reactions (e.g., glycosylation or phosphorylation) .
- Acid Stability : Resists cleavage under mild acidic conditions (e.g., acetic acid/water), enabling selective deprotection in multi-step syntheses .
- Thermal Stability : Maintains integrity up to 150°C, making it suitable for high-temperature coupling reactions .
Experimental Note : Monitor TBDMS stability using TLC (Rf shift upon deprotection with tetrabutylammonium fluoride) .
Q. What experimental strategies address low yields during the introduction of the TBDMS group?
Methodological Answer: Low yields (<50%) often arise from:
- Moisture Contamination : Use rigorously dried solvents and inert atmosphere (N₂/Ar) .
- Incomplete Activation : Pre-activate TBDMS-Cl with imidazole for 10 min before adding the substrate .
- Competing Side Reactions : Quench excess silylating agent with methanol post-reaction to prevent oligomerization .
Q. Data-Driven Solution :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–18 hrs | <12 hrs: Incomplete silylation |
| Imidazole Equiv. | 1.2–1.5 | <1.0: Slower kinetics |
Q. How can researchers resolve contradictions in reported synthetic methodologies for this compound?
Methodological Answer: Contradictions in silylation conditions (e.g., solvent polarity, base selection) can be addressed by:
- Systematic Screening : Test combinations of solvents (DMF vs. THF) and bases (imidazole vs. DMAP) .
- Kinetic Analysis : Use in-situ FTIR to monitor silylation progress and identify rate-limiting steps .
- Byproduct Identification : Employ LC-MS to detect side products (e.g., disilylated derivatives) and adjust stoichiometry .
Case Study : reports higher yields in DMF vs. THF due to improved TBDMS-Cl solubility, while emphasizes anhydrous imidazole for reproducibility .
Q. What role does this compound play in synthesizing modified oligonucleotides?
Methodological Answer: The compound serves as a precursor for phosphoramidite monomers in solid-phase oligonucleotide synthesis:
- Phosphoramidite Derivatization : React with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the active monomer .
- TBDMS in RNA Synthesis : Protects 2'-hydroxyl groups in RNA nucleotides, enabling regioselective coupling .
Critical Step : Purify the phosphoramidite via flash chromatography (hexane/EtOAc) to achieve >95% purity for automated synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
